5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Beschreibung
Evolution of Fused Pyrimidine (B1678525) Systems in Medicinal Chemistry
Fused pyrimidine systems represent an integral class of heterocyclic compounds in the field of medicinal chemistry. nih.gov As essential components of DNA and RNA, pyrimidines play a fundamental role in numerous biological processes. nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine-based molecules and their fused-ring derivatives. The fusion of a pyrimidine ring with other heterocyclic systems, such as pyrazole (B372694), pyrrole, or furan, creates structurally diverse and complex scaffolds that can exhibit a broad spectrum of pharmacological activities. nih.govfrontiersin.org These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties. nih.govnih.gov
A critical aspect of the evolution of fused pyrimidines in drug design is their role as bioisosteres of purines. frontiersin.orgekb.eg The structural similarity to endogenous purine (B94841) nucleobases, such as adenine (B156593) and guanine, allows these compounds to interact with biological targets that naturally bind purines. nih.gov This mimicry enables them to function as competitive inhibitors or modulators of enzymes and receptors, particularly those involved in cellular signaling and proliferation. frontiersin.orgnih.gov Consequently, fused pyrimidines have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell processes and are often dysregulated in diseases like cancer. nih.govnih.gov The development of numerous kinase inhibitors based on fused-pyrimidine ring systems for cancer therapy underscores the enduring importance of this scaffold in medicinal chemistry. nih.govrsc.org
Structural Significance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine core is a bicyclic heteroaromatic system formed by the fusion of a pyrazole ring and a pyrimidine ring. This specific arrangement of nitrogen atoms and ring structures confers significant biological properties, primarily by acting as a bioisostere of the natural purine ring system. nih.gov This structural analogy allows molecules containing this core to effectively mimic adenosine (B11128) and guanine, enabling them to bind to the ATP-binding sites of various enzymes, most notably protein kinases. nih.gov
The pyrazolopyrimidine moiety is considered an appealing scaffold for developing pharmacologically active agents with antitumor potential. nih.gov Its ability to act as a bioisostere of adenine allows it to maintain the key interactions of ATP within the kinase domain. nih.gov The nitrogen atoms of the pyrazolo[4,3-d]pyrimidine core can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the active site of target proteins. This capacity for specific, targeted binding makes the pyrazolo[4,3-d]pyrimidine scaffold a "privileged structure" in drug discovery.
Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine scaffold, also a purine isostere, have been extensively investigated and shown to possess potent anticancer activity through mechanisms like the inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.orgnih.gov Similarly, the pyrazolo[4,3-d]pyrimidine core has been explored for its therapeutic potential, with studies demonstrating its utility in developing inhibitors for targets such as the mammalian target of rapamycin (B549165) (mTOR) and modulators of adenosine receptors. nih.govnih.gov The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile template for designing novel therapeutic agents.
Scope and Research Objectives for 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol and Related Analogues
Research surrounding this compound and its analogues is primarily focused on exploiting the structural features of the pyrazolo[4,3-d]pyrimidine core to develop targeted therapies, particularly for cancer and inflammatory conditions. The compound exists in tautomeric equilibrium with its 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one form, and research often encompasses derivatives of this keto form.
The main research objectives include:
Design and Synthesis of Novel Kinase Inhibitors: A significant research thrust is the development of potent and selective inhibitors of protein kinases. For instance, a series of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been synthesized and evaluated as anticancer agents, with mechanistic studies revealing that their activity proceeds through apoptosis and the inhibition of mTOR with nanomolar potency. nih.gov
Modulation of Adenosine Receptors: The structural similarity to adenosine makes the scaffold suitable for targeting adenosine receptors. Newly synthesized 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives have been investigated for their affinity for A1 and A2a adenosine receptors, providing insights into the structure-activity relationships for antagonists at these receptors. nih.gov
Exploration of New Therapeutic Areas: Researchers are also exploring the potential of pyrazolo[4,3-d]pyrimidine derivatives in other diseases. Novel analogues have been designed and synthesized as potential therapeutic agents for acute lung injury, indicating the expanding scope of this scaffold beyond oncology. nih.gov
The general synthetic strategy often involves the oxidative coupling of a substituted 4-amino-1H-pyrazole-5-carboxamide with various aldehydes, a method that allows for the introduction of diverse substituents at the 5-position of the pyrazolo[4,3-d]pyrimidin-7-one ring system. nih.gov This modular synthesis facilitates the creation of compound libraries for screening and optimization.
Table 1: Biological Activities of Selected Pyrazolo[4,3-d]pyrimidin-7-one Analogues
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | mTOR / Cancer Cell Lines (HeLa, CAKI-I, PC-3, etc.) | Demonstrated anticancer activity through apoptosis; one analogue showed nanomolar potency against mTOR. | nih.gov |
| 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives | Adenosine A1 and A2a Receptors | Compounds showed micromolar affinities for both receptors, with one derivative showing some selectivity for the A1 receptor. | nih.gov |
| Substituted pyrazolo[4,3-d]pyrimidines | Inflammatory pathways in Acute Lung Injury | Designed as potential therapeutic agents, demonstrating the scaffold's applicability to inflammatory diseases. | nih.gov |
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPQVNCQAEOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 1h Pyrazolo 4,3 D Pyrimidin 7 Ol and Its Analogs
Established Synthetic Pathways to Pyrazolo[4,3-d]pyrimidines
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of the pyrazolo[4,3-d]pyrimidine scaffold. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. A common strategy starts with appropriately substituted 4-aminopyrazole-5-carboxamide derivatives. For instance, the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with a suitable one-carbon synthon, such as a carboxylic acid derivative, can lead to the formation of the pyrimidine ring. The reaction often proceeds via nucleophilic substitution followed by cyclization and dehydration. consensus.app
Another well-established cyclocondensation approach utilizes 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxylates as starting materials. acs.org These precursors can be reacted with reagents like formamide, which serves as both a reactant and a solvent, often at high temperatures, to yield the corresponding 1H-pyrazolo[4,3-d]pyrimidin-7-ol derivatives. acs.org The choice of substituents on the initial pyrazole ring dictates the substitution pattern on the final bicyclic product.
Table 1: Examples of Cyclocondensation Approaches for Pyrazolo[4,3-d]pyrimidine Synthesis
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Substituted carboxylic acid, EDCI, HOBt, TEA | Substituted 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | Room temperature, 18 h | - | researchgate.net |
| 5-Aminopyrazole-4-carboxylates | Formamide | 4-Hydroxy-pyrazolo[3,4-d]pyrimidines | Boiling | - | acs.org |
Oxidative Coupling Reactions
Oxidative coupling reactions represent a more modern approach to the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This methodology allows for the formation of the C5-substituted pyrimidine ring through a C-H amination process. A notable example is the molecular iodine-catalyzed oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes. nih.govnih.gov This reaction proceeds efficiently, often under microwave irradiation, in the presence of an oxidant like potassium persulfate (K₂S₂O₈). nih.gov The aldehyde provides the C5 carbon and its substituent in the final product. This method is advantageous due to its operational simplicity and the ability to introduce a variety of substituents at the 5-position. nih.gov
The proposed mechanism involves the in-situ formation of an imine from the aminopyrazole and the aldehyde, followed by an intramolecular oxidative C-H amination to form the pyrimidine ring. The choice of catalyst and oxidant is crucial for the success of this transformation. nih.gov
Table 2: Oxidative Coupling for the Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones
| Starting Material | Aldehyde | Catalyst/Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Various aryl/heteroaryl aldehydes | K₂S₂O₈ | Microwave irradiation | Excellent | nih.gov |
| 4-Aminopyrazole-5-carboxamides | Aryl methyl ketones | Iodine | - | - | nih.gov |
Multi-Component Reactions
Multi-component reactions (MCRs) have gained prominence in the synthesis of heterocyclic compounds due to their efficiency and atom economy. Several MCRs have been developed for the synthesis of the pyrazolo[4,3-d]pyrimidine core. One such approach involves the three-component reaction of a 5-aminopyrazole, an aldehyde, and an isothiocyanate in the presence of a catalytic amount of p-toluenesulfonic acid. sigmaaldrich.com This reaction, often conducted in an ionic liquid, provides a regioselective route to 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. sigmaaldrich.com
Another three-component strategy for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and a primary amine. monash.edursc.org This one-pot reaction is particularly efficient under microwave irradiation and avoids the need for a catalyst. monash.edursc.org The diversity of the final products can be easily achieved by varying the primary amine and the substituents on the starting pyrazole. monash.edursc.org
Table 3: Multi-Component Reactions for Pyrazolo[4,3-d]pyrimidine Synthesis
| Components | Catalyst/Solvent | Product Type | Conditions | Yields | Reference |
|---|---|---|---|---|---|
| 5-Methyl-1H-pyrazol-3-amine, arylisothiocyanates, aldehydes | p-TSA / [bmim]Br | 1H-Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones | - | Excellent | sigmaaldrich.com |
| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Ethanol | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Microwave, 160 °C, 55 min | 60-85% | monash.edu |
Advanced Synthetic Strategies and Catalyst Systems
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of pyrazolo[4,3-d]pyrimidines and their analogs has greatly benefited from this technology. As mentioned in the previous sections, microwave irradiation has been successfully applied to both oxidative coupling and multi-component reactions for the construction of the pyrazolo[4,3-d]pyrimidine core. nih.govmdpi.com
For example, the microwave-assisted synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones via oxidative coupling provides excellent yields in a fraction of the time required by conventional heating. nih.gov Similarly, the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones is significantly more efficient under microwave irradiation, with reaction times as short as 55 minutes. monash.edursc.org The use of microwave heating allows for rapid optimization of reaction conditions and facilitates the construction of libraries of pyrazolo[4,3-d]pyrimidine derivatives for biological screening. mdpi.com
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolo[4,3-d]pyrimidine Analogs
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of MAOS | Reference |
|---|---|---|---|---|
| Oxidative Coupling | - | K₂S₂O₈ | Higher yields, shorter reaction times | nih.gov |
| Three-Component Reaction | - | 160 °C, 55 min | Rapid, efficient, catalyst-free | monash.edursc.org |
| Cyclocondensation | - | tBuOK, elevated potency | Shorter times, higher yields | unr.edu.ar |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, C-H Activation)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling reaction, in particular, has been widely employed in the synthesis and functionalization of pyrazolo[4,3-d]pyrimidines and related heterocyclic systems.
This reaction is typically used to introduce aryl or heteroaryl substituents at specific positions of the pyrazolo[4,3-d]pyrimidine scaffold. For this, a halogenated pyrazolopyrimidine precursor is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov For instance, a 7-chloro-pyrazolo[4,3-d]pyrimidine can be coupled with various aryl boronic acids to generate a library of 7-aryl-pyrazolo[4,3-d]pyrimidines. consensus.app The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions.
While direct C-H activation for the synthesis of the pyrazolo[4,3-d]pyrimidine core is less commonly reported, this strategy is gaining traction for the functionalization of related heterocyclic systems. C-H activation allows for the direct formation of C-C or C-heteroatom bonds by activating a typically unreactive C-H bond, thus avoiding the need for pre-functionalized starting materials. The application of palladium-catalyzed C-H activation to the pyrazolo[4,3-d]pyrimidine scaffold holds promise for the development of more efficient and environmentally friendly synthetic routes.
Table 5: Suzuki-Miyaura Coupling for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
| Substrate | Boronic Acid/Ester | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane, 110 °C | Good to excellent | rsc.org |
| Halogenated pyrazolo[1,5-a]pyrimidin-5-ones | Various aryl boronic acids | XPhosPdG3, XPhos | THF, 80 °C, 16 h | Low (3-41%) | nih.gov |
Derivatization and Functionalization Techniques
The core structure of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol offers several positions for derivatization, allowing for the systematic modification of its physicochemical and biological properties. Key techniques involve regioselective functionalization and the introduction of a wide array of substituents.
Regioselective Functionalization at Specific Positions
Controlling the position of functionalization on the pyrazolo[4,3-d]pyrimidine core is critical for developing specific analogs. Research has demonstrated that the reaction conditions can highly influence the outcome of derivatization, particularly at the nitrogen atoms of the pyrazole ring and the carbon atoms of the heterocyclic system.
One of the most studied aspects of regioselectivity is the N-alkylation of the pyrazole ring. The choice of base and solvent system can direct the alkylation to either the N-1 or N-2 position. For instance, in the alkylation of 3-bromopyrazolo[4,3-d]pyrimidin-7-one, a close analog, using aqueous base conditions predominantly yields the N-1 alkylated product. In contrast, employing sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) favors the formation of the N-2 alkylated isomer. This selectivity is attributed to the different reactive species present under these conditions.
Functionalization at the C-3 position of the pyrazolo[4,3-d]pyrimidine ring has also been explored. One approach involves the formation of a 3-lithio derivative. This is achieved by treating a 3-bromo precursor with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting organometallic intermediate can then react with various electrophiles to introduce substituents at the C-3 position. The stability of this lithiated species is crucial and can be influenced by the nature of the substituents on the nitrogen atoms of the pyrazole ring.
Introduction of Diverse Substituents (e.g., Aryl, Heteroaryl, Glycosyl, Alkyl, Amino Moieties)
To generate a library of analogs for biological screening, various substituents can be introduced onto the this compound scaffold. These modifications can significantly impact the molecule's size, shape, polarity, and ability to interact with biological targets.
Alkyl and Amino Moieties: The introduction of alkyl groups, as discussed in the context of regioselectivity, is a common modification. Furthermore, amino groups can be introduced at various positions, often by displacement of a suitable leaving group, such as a halogen. For example, a chloro group at the 7-position can be displaced by a variety of amines to furnish a range of 7-amino derivatives. Studies have described the synthesis of novel N1-methyl pyrazolo[4,3-d]pyrimidines with various structural modifications, including different amino substituents. nih.gov
Aryl and Heteroaryl Moieties: The incorporation of aryl and heteroaryl groups can be achieved through various cross-coupling reactions. While specific examples for the this compound are not extensively detailed, the general principles of Suzuki, Stille, or Heck coupling reactions are often applicable to heterocyclic systems. These methods typically involve the reaction of a halogenated pyrazolopyrimidine with a corresponding boronic acid, organostannane, or alkene in the presence of a palladium catalyst. For instance, the synthesis of 3-aryl pyrazolo[4,3-d]pyrimidines has been described, investigating the effects of substitution on the aromatic ring.
Glycosyl Moieties: Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic properties of a molecule. The synthesis of pyrazolo[4,3-d]pyrimidine nucleosides has been achieved through methods such as the direct SnCl4-catalyzed ribosylation. nih.gov This involves the reaction of the heterocyclic base with a protected ribose derivative in the presence of a Lewis acid catalyst. Another approach is the glycosylation of a trimethylsilyl (B98337) (TMS) derivative of the pyrazolopyrimidine with a protected sugar acetate (B1210297) in the presence of TMS triflate. researchgate.net
Table 1: Examples of Derivatization Reactions on the Pyrazolo[4,3-d]pyrimidine Core
| Position of Functionalization | Type of Substituent | Reagents and Conditions |
| N-1/N-2 | Alkyl | Alkyl halide, aqueous base (favors N-1) or NaH/DMF (favors N-2) |
| C-3 | Lithio derivative | n-Butyllithium at low temperature on 3-bromo precursor |
| C-7 | Amino | Various amines displacing a chloro group |
| N-1 | Glycosyl | Protected ribose, SnCl4 catalyst |
| N/A | Aryl | Arylboronic acid, Pd catalyst (Suzuki coupling) on halo-derivative |
Green Chemistry Principles in Pyrazolopyrimidine Synthesis
The application of green chemistry principles to the synthesis of pyrazolopyrimidines aims to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, methodologies developed for isomeric systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines offer valuable insights into sustainable approaches that could be adapted.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net For the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, microwave-assisted three-component reactions have been developed, offering a practical and efficient one-pot methodology. nih.gov This approach minimizes the use of solvents and energy consumption compared to conventional heating methods. Solvent-free microwave-assisted synthesis of related fused pyrazolopyrimidines has also been reported. researchgate.netunr.edu.ar
Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates and yields. The use of ultrasound has been applied to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating its utility in promoting efficient chemical transformations. rjbc.ruresearchgate.net For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles was achieved using an ultrasonic-assisted cycloaddition reaction, resulting in good yields under mild conditions. rjbc.ruresearchgate.net
Multi-component Reactions: Designing synthetic routes that involve multi-component reactions (MCRs) is a core principle of green chemistry. MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification processes, and waste generation. The regioselective synthesis of 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones has been accomplished via a three-component condensation reaction in an ionic liquid, which can act as a recyclable and environmentally benign solvent. nih.gov
Table 2: Application of Green Chemistry Principles in Pyrazolopyrimidine Synthesis
| Green Chemistry Principle | Methodology | Application in Pyrazolopyrimidine Synthesis (Isomeric Systems) | Potential Benefits |
| Energy Efficiency | Microwave-Assisted Synthesis | One-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov | Reduced reaction times, higher yields, less energy consumption. |
| Alternative Energy Sources | Ultrasound-Assisted Synthesis | Synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives. rjbc.ruresearchgate.net | Enhanced reaction rates, mild reaction conditions. |
| Atom Economy/Step Reduction | Multi-component Reactions | Three-component synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov | Fewer synthetic steps, reduced waste, increased efficiency. |
| Use of Safer Solvents | Ionic Liquids | Use as a medium for multi-component reactions. nih.gov | Low volatility, potential for recyclability. |
Investigation of Biological Activities and Mechanisms of Action for Pyrazolo 4,3 D Pyrimidin 7 Ol Derivatives
Anti-Cancer Pharmacological Profiles
The anticancer potential of pyrazolo[4,3-d]pyrimidin-7-ol derivatives has been primarily evaluated through their ability to inhibit the growth of and induce cytotoxicity in various human cancer cell lines. The core structure of pyrazolo[4,3-d]pyrimidine serves as a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with varying degrees of efficacy and selectivity against different types of cancer.
In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Studies have systematically screened these compounds against a panel of cancer cell lines to determine their inhibitory concentrations (IC₅₀), which represent the concentration of a drug that is required for 50% inhibition in vitro. These assays are fundamental in the early stages of anticancer drug discovery.
Derivatives of the pyrazolopyrimidine scaffold have demonstrated notable cytotoxic effects against the MCF-7 human breast cancer cell line. A novel series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. rsc.org One hit compound, in particular, showed broad-spectrum anticancer activity, including against MCF-7 cells. nih.gov Further studies on different series of pyrazolo[3,4-d]pyrimidine derivatives also confirmed their cytotoxic potential against MCF-7 cells, with some compounds showing superior activity when compared to standard chemotherapeutic agents like doxorubicin. ekb.eg For instance, certain derivatives exhibited potent activity by inhibiting urokinase plasminogen activator (uPA), a factor implicated in cancer cell proliferation. lookchem.com Another study highlighted a compound that was more potent and efficacious than cisplatin (B142131) against MCF-7 cells. researchgate.net A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives also showed superior cytotoxic activities against the MCF-7 cell line. nih.gov
Table 1: In Vitro Activity of Pyrazolopyrimidine Derivatives Against MCF-7 Cells
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative VI | 5.82 | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine Derivative 1d | 1.74 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative 11 | 3.60 (µg/mL) | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | 0.045 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The antiproliferative activity of pyrazolopyrimidine derivatives has also been investigated in the context of colorectal cancer, using the HCT-116 cell line. Several synthesized series of pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic effects. ekb.egnih.gov Notably, certain compounds demonstrated superior cytotoxic activity against HCT-116 cells compared to the reference drug sorafenib. nih.gov Research into pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors also revealed potent cytotoxicity against HCT-116 cells. nih.gov One particular derivative was identified as having high activity against the HCT-116 cell line, with an IC₅₀ value of 4.5 µM. bau.edu.lb
Table 2: In Vitro Activity of Pyrazolopyrimidine Derivatives Against HCT-116 Cells
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative VI | 4.03 | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | 0.006 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | 0.007 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative P1 | 22.70 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative P2 | 26.54 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Against the human hepatocellular carcinoma cell line, HepG-2, various pyrazolopyrimidine derivatives have been evaluated. A hit compound bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibited broad-spectrum anticancer activity, including against HepG-2 cells. nih.gov Other studies have consistently shown the cytotoxic potential of pyrazolo[3,4-d]pyrimidine derivatives against this cell line. ekb.egnih.gov For example, specific derivatives were found to inhibit the activity of urokinase plasminogen activator (uPA), correlating with their cytotoxic effects on HepG2 cells. lookchem.com In another study, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives demonstrated moderate to potent activity against HepG-2 cells. nih.gov
Table 3: In Vitro Activity of Pyrazolopyrimidine Derivatives Against HepG-2 Cells
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative VI | 6.18 | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine Derivative 1a | 2.24 (A549), with activity also noted in HepG2 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | 0.048 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | 0.048 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative P1 | 30.14 | nih.gov |
This table is interactive. Click on the headers to sort the data.
A series of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs were synthesized and screened for their in vitro anticancer activity against several human cancer cell lines, including HeLa. nih.gov The screening yielded positive results, indicating the potential of this specific scaffold in targeting cervical cancer cells. nih.govnih.gov Further research on different pyrazolo[3,4-d]pyrimidine derivatives also reported cytotoxic activity against HeLa cells, with some compounds showing high efficacy. ekb.egmdpi.com
Table 4: In Vitro Activity of Pyrazolopyrimidine Derivatives Against HeLa Cells
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative VI | 6.48 | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine Derivative 7 | 68.75 | mdpi.comsemanticscholar.org |
This table is interactive. Click on the headers to sort the data.
The same microwave-assisted synthesis strategy that produced 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones for screening against HeLa cells was also used to evaluate their activity against the renal cell carcinoma line, CAKI-I. nih.gov The in vitro anticancer screening of these compounds against CAKI-I cells also provided good results, highlighting the potential of this class of compounds for renal cancer therapy. nih.govnih.gov
Table 5: In Vitro Activity of Pyrazolopyrimidine Derivatives Against CAKI-I Cells
| Compound | Activity | Reference |
|---|---|---|
| 1H-pyrazolo-[4,3-d]pyrimidin-7(6H)-one Derivative (Compound 54) | Showed good results in anticancer screening | nih.gov |
This table is interactive. Click on the headers to sort the data.
Cellular Mechanisms of Antineoplastic Action
The anticancer effects of pyrazolo[4,3-d]pyrimidin-7-ol derivatives are attributed to their ability to interfere with fundamental cellular processes, including the induction of programmed cell death and alterations in the cell division cycle. nih.gov
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis. nih.gov Detailed mechanistic studies of a specific 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative, compound 3m, revealed that its anticancer activity is mediated through an apoptotic mechanism. nih.gov This was further supported by nuclear cell morphology studies. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells. Other related pyrazole (B372694) derivatives have also been shown to induce apoptosis in various cancer cell lines. ekb.eg
In addition to apoptosis, pyrazolo[4,3-d]pyrimidin-7-ol derivatives can also influence the cell cycle. nih.gov Concentration-dependent cell cycle analysis of compound 3m, a 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, demonstrated its ability to alter the normal progression of the cell cycle in cancer cells. nih.gov For instance, a novel series of pyrazolo[1,5-a]pyrimidines, another class of related compounds, was found to cause cell cycle arrest at the G2/M phase. nih.gov The disruption of the cell cycle is a critical strategy in cancer therapy as it can halt the uncontrolled proliferation of tumor cells.
Enzymatic and Receptor Target Modulation
Derivatives of the pyrazolo[4,3-d]pyrimidin-7-ol scaffold have been the subject of extensive research due to their structural similarity to purines, allowing them to function as ATP-competitive inhibitors for a variety of enzymes, particularly protein kinases. This structural mimicry enables these compounds to interact with the ATP-binding sites of kinases, leading to the modulation of cellular signaling pathways implicated in various diseases.
Kinase Inhibition
The pyrazolopyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors. rsc.org Its fused heterocyclic system is an isostere of the adenine (B156593) ring of ATP, which allows molecules based on this scaffold to effectively bind within the kinase active site. rsc.orgnih.gov This has led to the development of numerous derivatives targeting a wide array of kinases involved in cell cycle regulation and signal transduction.
The pyrazolo[3,4-d]pyrimidine bicycle, a close isomer of the pyrazolo[4,3-d]pyrimidine core, has demonstrated significant potential for inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.govrsc.org Bioisosteric replacement of the purine (B94841) scaffold in known CDK inhibitors with the pyrazolopyrimidine ring has yielded potent compounds that can be placed in the ATP adenine region of the kinase. rsc.orgrsc.org
Research has led to the synthesis of novel series of pyrazolo[3,4-d]pyrimidine and related pyrazolo[4,3-e] nih.govekb.egekb.egtriazolo[1,5-c]pyrimidine derivatives as targeted CDK2 inhibitors. rsc.org Certain thioglycoside derivatives, in particular, showed significant inhibitory activity against the CDK2/cyclin A complex. rsc.org For instance, compounds 14 and 15 (thioglycoside derivatives of a pyrazolo[4,3-e] nih.govekb.egekb.egtriazolo[1,5-c]pyrimidine scaffold) emerged as potent inhibitors with IC50 values in the nanomolar range. rsc.org Compound 14 was found to cause significant alterations in cell cycle progression, consistent with CDK inhibition. rsc.org Furthermore, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as nanomolar inhibitors with strong antiproliferative activity, confirming their competitive mode of inhibition. researchgate.net
| Compound | Target | Activity (IC50) | Source |
|---|---|---|---|
| Compound 13 (pyrazolo[4,3-e] nih.govekb.egekb.egtriazolo[1,5-c]pyrimidine derivative) | CDK2/cyclin A2 | 0.081 µM | rsc.org |
| Compound 14 (thioglycoside derivative) | CDK2/cyclin A2 | 0.057 µM | rsc.org |
| Compound 15 (thioglycoside derivative) | CDK2/cyclin A2 | 0.119 µM | rsc.org |
| Compound 24 (3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine) | CDK2/cyclin A | Nanomolar Range | researchgate.net |
The mammalian Target of Rapamycin (B549165) (mTOR), a serine/threonine protein kinase in the PI3K/AKT/mTOR pathway, is a key regulator of cellular growth and proliferation. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent and selective mTOR inhibitors. A series of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs were synthesized and evaluated for their anticancer activity. nih.gov Detailed mechanistic studies of one such compound, 3m , revealed that it inhibits mTOR with nanomolar potency and induces apoptosis. nih.gov The design of these inhibitors was based on docking studies with the mTOR protein. nih.gov Further research into N-methyl substituted pyrazolo[4,3-d]pyrimidines also demonstrated potent mTOR inhibition with high selectivity over related PI3 kinases. researchgate.net
| Compound Series | Target | Potency | Source |
|---|---|---|---|
| 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones (e.g., Compound 3m) | mTOR | Nanomolar | nih.gov |
| N-Me substituted pyrazolo[4,3-d]pyrimidines (e.g., Compound 21c) | mTOR | Ki of 2nM | researchgate.net |
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is an important building block for many anticancer agents, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.govsemanticscholar.org This scaffold has been used to design new derivatives with potent inhibitory activities against both wild-type EGFR (EGFRWT) and clinically relevant resistant mutants, such as T790M. nih.govnih.gov
One study detailed the design and synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives, where compound 12b was identified as the most promising, showing an IC50 value of 0.016 µM against EGFRWT. nih.gov Importantly, this compound also demonstrated significant activity against the EGFRT790M mutant, with an IC50 of 0.236 µM. nih.govnih.gov Molecular docking studies confirmed that these compounds fit well into the ATP binding site of both wild-type and mutant EGFR. nih.gov The pyrazolo[3,4-d]pyrimidine moiety typically occupies the adenine binding region of the kinase. nih.gov
| Compound | Target | Activity (IC50) | Source |
|---|---|---|---|
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRWT | 0.016 µM | nih.gov |
| EGFRT790M | 0.236 µM | nih.govnih.gov |
Casein Kinase 2 (CK2) is a serine/threonine protein kinase involved in a wide range of cellular processes, and its overexpression is associated with several cancers. nih.govnih.gov While direct studies on 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol are limited for this target, the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been extensively explored for the development of selective CK2 inhibitors. biorxiv.orgbiorxiv.org Optimization of this scaffold led to compounds with high in vitro potency and selectivity for CK2. biorxiv.org For instance, compound IC20 (31) , a pyrazolo[1,5-a]pyrimidine derivative, displayed a high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM and showed exclusive selectivity for this kinase. biorxiv.orgbiorxiv.org In permeabilized cells, IC20 (31) showed an IC50 of 8 nM against the CK2α subunit, a potency similar to the well-known CK2 inhibitor silmitasertib. biorxiv.org
| Compound | Target | Activity | Source |
|---|---|---|---|
| IC20 (31) (pyrazolo[1,5-a]pyrimidine derivative) | CK2 (in vitro) | KD = 12 nM | biorxiv.orgbiorxiv.org |
| CK2α (cellular) | IC50 = 8 nM | biorxiv.org | |
| IC19 (32) (macrocyclic pyrazolo[1,5-a]pyrimidine) | CK2 | Low micromolar (cellular) | biorxiv.org |
The KDM5 family of histone lysine (B10760008) demethylases has emerged as an oncogenic driver, making its members attractive targets for cancer therapy. nih.gov Research into pyrazolopyrimidine-based inhibitors has identified potent molecules targeting this enzyme class. Specifically, a lead molecule containing a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was optimized to generate potent and selective KDM5 inhibitors. researchgate.net Through structure-based design, compound 48 was developed with improved cellular potency (PC9 H3K4Me3 EC50 = 0.34 μM). researchgate.net Another compound, KDM5-C49 , was shown to inhibit KDM5A, KDM5B, and KDM5C with similar potency, exhibiting IC50 values in the nanomolar range. nih.gov
| Compound | Target Family | Activity | Source |
|---|---|---|---|
| Compound 48 (pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative) | KDM5 | EC50 = 0.34 µM (cellular) | researchgate.net |
| KDM5-C49 | KDM5A, KDM5B, KDM5C | Nanomolar IC50 values | nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels and downstream signaling pathways. PDE inhibitors are used in the treatment of a variety of conditions, including cardiovascular diseases and erectile dysfunction.
There is no specific information available in the reviewed literature regarding the inhibitory activity of this compound against Phosphodiesterase 2A (PDE2A).
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is famously associated with the potent and selective inhibition of Phosphodiesterase 5 (PDE5). Sildenafil (B151), a well-known PDE5 inhibitor, is based on this core structure. Research on new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives has shown that these compounds can exhibit higher PDE5 inhibitory activities than sildenafil. nih.gov For example, an N-butyrylamido derivative was found to be about 6-fold more potent than sildenafil. nih.gov While these studies underscore the importance of the pyrazolo[4,3-d]pyrimidin-7-one core for PDE5 inhibition, specific IC50 values for this compound are not explicitly detailed in the available research.
| Compound Class | Target | Potency | Selectivity |
| Pyrazolo[3,4-d]pyrimidine derivatives | BTK | IC50 as low as 4.2 nM for some analogs mdpi.com | Not specified |
| 5-Phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives | PDE5 | Up to 6-fold more potent than sildenafil nih.gov | Weak selectivity (1-3 fold) over PDE6 nih.gov |
| 1H-Pyrazolo[4,3-d]pyrimidine lead compound | TLR7 | EC50 of 21 nM (human) and 94 nM (mouse) bioworld.com | Selective against other kinases and TLR8 (>5000 nM) bioworld.com |
Toll-like Receptor 7 (TLR7) Agonism and Immune System Activation
Toll-like Receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, playing a key role in the innate immune response to viral pathogens. google.comfrontiersin.org Activation of TLR7 leads to the production of type I interferons and other pro-inflammatory cytokines, making TLR7 agonists promising candidates for cancer immunotherapy and as vaccine adjuvants. google.com
5-Lipoxygenase (5-LOX) Enzyme Inhibition
Research into the 5-Lipoxygenase (5-LOX) inhibitory potential of this compound and its direct derivatives is an emerging area. While direct studies on this specific molecule are limited, research on the broader class of pyrazolopyrimidine derivatives has shown promise. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Inhibition of this enzyme is a critical therapeutic strategy for managing inflammatory conditions.
One study highlighted that pyrazolo[3,4-d]pyrimidine derivatives, an isomeric form of the pyrazolo[4,3-d]pyrimidine core, are being investigated as potential 5-lipoxygenase inhibitors. nih.gov This suggests that the pyrazolopyrimidine scaffold, in general, is a viable candidate for interacting with the active site of the 5-LOX enzyme. The structural similarities between these isomers may imply a potential for this compound derivatives to also exhibit such inhibitory activity, although this requires direct experimental validation.
Further research is necessary to specifically elucidate the 5-LOX inhibitory activity of this compound and to determine the structure-activity relationships within this particular series of derivatives.
S1P Receptor 2 (S1PR2) Antagonism
As of the current body of scientific literature, there is no available research specifically investigating the S1P Receptor 2 (S1PR2) antagonistic activity of this compound or its derivatives. S1PR2 is a G protein-coupled receptor involved in various physiological and pathological processes, and its antagonists are of interest for therapeutic applications. nih.gov While other heterocyclic compounds have been explored as S1PR2 antagonists, the pyrazolo[4,3-d]pyrimidine scaffold has not been a focus in this area to date. researchgate.netacs.orggoogle.comnih.gov
Urokinase Plasminogen Activator (uPA) Inhibition
The investigation into the inhibitory effects of pyrazolo[4,3-d]pyrimidine derivatives on the Urokinase Plasminogen Activator (uPA) is a specialized area of research. While direct studies on this compound are not prominent, a review on the isomeric pyrazolo[3,4-d]pyrimidine scaffold has highlighted its derivatives as inhibitors of uPA. researchgate.netresearchgate.net The uPA system is critically involved in tissue remodeling, cell migration, and invasion, making its inhibitors potential therapeutic agents, particularly in oncology.
Given that the pyrazolo[3,4-d]pyrimidine core has been identified as a scaffold for uPA inhibitors, it is plausible that derivatives of the isomeric this compound could also exhibit this activity. However, without direct experimental evidence, this remains a hypothesis for future investigation.
Anti-Inflammatory Activities
The anti-inflammatory potential of pyrazolo[4,3-d]pyrimidine derivatives has been a subject of scientific inquiry, with studies focusing on their ability to modulate key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Mediators (NO, IL-6, TNF-α, PGE2)
A study on a series of novel pyrazolo[4,3-d]pyrimidine compounds demonstrated their significant inhibitory activity against the production of nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov One of the most potent compounds identified in this study was (E)-1-Methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine, which displayed notable inhibitory effects on these pro-inflammatory cytokines. nih.gov
The inhibition of these mediators is a cornerstone of anti-inflammatory therapy. NO is a signaling molecule that can have pro-inflammatory effects at high concentrations, while TNF-α and IL-6 are cytokines that drive the inflammatory response. The ability of pyrazolo[4,3-d]pyrimidine derivatives to suppress the production of these molecules underscores their potential as anti-inflammatory agents.
| Compound | Target Mediator | IC50 (µM) | Cell Line |
|---|---|---|---|
| (E)-1-Methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine | NO | 2.64 | RAW264.7 |
| IL-6 | 4.38 | ||
| TNF-α | 5.63 |
Modulation of Inflammatory Signaling Pathways (TLR4/p38)
Further investigation into the mechanism of action of pyrazolo[4,3-d]pyrimidine derivatives has revealed their ability to modulate key inflammatory signaling pathways. The aforementioned potent derivative, (E)-1-Methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine, was found to inhibit the secretion of inflammatory cytokines by suppressing the Toll-like receptor 4 (TLR4)/p38 signaling pathway. nih.gov
The TLR4 signaling cascade is a critical component of the innate immune response and is activated by bacterial lipopolysaccharide. Downstream of TLR4, the p38 mitogen-activated protein kinase (MAPK) pathway plays a pivotal role in the production of pro-inflammatory cytokines. By inhibiting this pathway, pyrazolo[4,3-d]pyrimidine derivatives can effectively dampen the inflammatory response at a crucial regulatory point.
Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)
The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for many anti-inflammatory drugs. Research has shown that pyrazolopyrimidine derivatives can act as potent inhibitors of both COX-1 and COX-2. One study reported on a pyrazolo[3,4-d]pyrimidine derivative, N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP), which exhibited highly potent and selective inhibition of COX-2 over COX-1. ovid.com This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in physiological functions, and its inhibition can lead to undesirable side effects.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
|---|---|---|
| N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) | 59.6 | 0.9 |
Antimicrobial and Antiviral Efficacy
Derivatives of the pyrazolo[4,3-d]pyrimidine core have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, parasites, and viruses. researchgate.netnih.gov
The antibacterial potential of pyrazolo[4,3-d]pyrimidin-7-one derivatives has been evaluated against several bacterial strains. Certain pyridazine (B1198779) derivatives incorporating this scaffold have shown activity against Gram-positive bacteria such as Staphylococcus aureus. researchgate.net While specific data on a wide range of bacteria for the this compound scaffold is limited, the broader class of pyrazolopyrimidines has been extensively studied. For instance, related pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov Some of these compounds have demonstrated an ability to inhibit bacterial growth in a dose-dependent manner. nih.gov
The antifungal properties of pyrazolo[4,3-d]pyrimidine derivatives have also been investigated. A study involving a series of synthesized pyrazolo[4,3-d]pyrimidin-7-ones reported moderate antifungal activity for compound 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one against the opportunistic fungal pathogen Candida albicans. researchgate.net Other related pyrazolopyrimidine scaffolds have also yielded derivatives with promising activity against fungal species like Aspergillus fumigatus and Candida albicans. researchgate.net
The pyrazole and pyrazolopyrimidine scaffolds are recognized for their antiviral potential against a range of viruses. mdpi.comnih.gov While specific studies focusing on this compound derivatives against Hepatitis A Virus (HAV), Herpes Simplex Virus-1 (HSV-1), and SARS-COV-2 are not extensively detailed, research on related structures highlights the promise of this chemical class. For example, some 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as strong inhibitors of HSV-1 replication. mdpi.com Furthermore, the broader pyrazole derivative class has been investigated for activity against coronaviruses, with some compounds showing potential to inhibit SARS-CoV-2 propagation. nih.gov The related 1H-pyrazolo[3,4-d]pyrimidine core has been identified as a viable alternative scaffold for developing agents against flaviviruses like Zika and Dengue virus. mdpi.com
Various pyrazole-based heterocyclic compounds are under investigation as novel antitubercular agents targeting Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, an isomer of the [4,3-d] system, has been identified as a potential lead for antituberculosis drugs, with some analogues showing promising activity against Mtb within macrophages. nih.govresearchgate.net Other pyrazole derivatives have been synthesized and tested against Mtb, although many have not yet surpassed the efficacy of standard drugs like isoniazid. japsonline.com While these findings underscore the potential of the pyrazolopyrimidine core, specific antitubercular activity data for pyrazolo[4,3-d]pyrimidine derivatives remains an area for further research. nih.govmdpi.com
Screening of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines has identified compounds with notable activity against Leishmania donovani, the protozoan parasite responsible for leishmaniasis. nih.gov Certain derivatives demonstrated efficacy against the amastigote stage of the parasite, which is the clinically relevant form. nih.gov The mechanism of action is thought to be related to the inhibition of leishmanial cdc-2 related protein kinase (CRK3/CYC6), a key regulator of the parasite's cell cycle. nih.gov
Table 1: Anti-Leishmanial Activity of Pyrazolo[4,3-d]pyrimidine Derivatives against L. donovani Amastigotes This table is interactive. You can sort and filter the data.
| Compound | EC₅₀ (µM) |
|---|---|
| 9A | 1.5 - 12.4 |
| 12A | 1.5 - 12.4 |
| 13A | 1.5 - 12.4 |
EC₅₀ represents the half-maximal effective concentration.
Other Pharmacological Activities
Beyond their anti-infective properties, pyrazolo[4,3-d]pyrimidine derivatives exhibit a range of other pharmacological activities, most notably anti-inflammatory and kinase inhibitory effects. researchgate.netnih.gov
Anti-inflammatory Activity: A series of novel pyrazolo[4,3-d]pyrimidine compounds were synthesized and evaluated for their anti-inflammatory properties. nih.gov One of the most potent compounds, designated as 4e , demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages. nih.gov It effectively reduced the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Further investigation revealed that compound 4e exerts its anti-inflammatory effects by suppressing the TLR4/p38 signaling pathway and showed in vivo efficacy in a mouse model of acute lung injury. nih.gov
Antidiabetic Potential
Derivatives of the pyrazolo[3,4-d]pyrimidine core, an isomer of the pyrazolo[4,3-d]pyrimidine system, have been identified as promising candidates for managing diabetes. ekb.egekb.eg Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism. A series of novel pyrazolo[3,4-d]pyrimidine-containing amide derivatives were synthesized and evaluated for their in vitro α-amylase inhibitory activity. Several of these analogs demonstrated inhibitory activities comparable to or even more potent than the standard drug, acarbose (B1664774).
The IC50 values, which represent the concentration of the drug that inhibits 50% of the enzyme's activity, for seven of these derivatives were found to be equipotent with acarbose (IC50 value of 1.73±0.05 μM). The most potent compounds from this series were selected for further in vivo studies in alloxan-induced diabetic rat models, indicating their potential as oral hypoglycemic agents.
| Compound | α-Amylase IC50 (μM) |
|---|---|
| Acarbose (Standard) | 1.73 ± 0.05 |
| Derivative 8d | 1.77 ± 2.84 |
| Derivative 8f | 1.65 ± 0.45 |
| Derivative 8g | 1.66 ± 2.24 |
| Derivative 8h | 1.73 ± 0.37 |
| Derivative 8i | 1.60 ± 0.48 |
| Derivative 8j | 1.75 ± 0.36 |
| Derivative 8k | 1.64 ± 0.03 |
Anti-Alzheimer's Disease Properties
The structural similarity of pyrazolopyrimidines to purines has made them attractive candidates for targeting neurological disorders, including Alzheimer's disease. Research has shown that certain 6-cyclylmethyl- and 6-alkylmethyl-substituted pyrazolo[3,4-d] pyrimidines are effective in improving learning and memory, which are major symptoms of Alzheimer's. nih.gov The mechanism of action for many pyrimidine-based compounds in this context involves the inhibition of enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
For instance, a series of pyrazolopyridine-containing compounds were developed as multifunctional agents for Alzheimer's treatment. One promising compound from this series, which links a phenylpiperazine moiety to a thienopyrimidone scaffold, was identified as a potent dual inhibitor of both AChE and BuChE. Furthermore, this compound demonstrated a stronger ability to inhibit the aggregation of amyloid-β (Aβ) peptides than the reference drug donepezil.
Antioxidant Effects
Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. These studies often employ assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to measure antioxidant capacity.
In one study, a series of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives showed moderate to high antioxidant effects in the DPPH free radical scavenging assay. nih.gov Another investigation into novel substituted pyrazolo[3,4-d]pyrimidines also confirmed their antioxidant potential through both DPPH and ABTS assays, with all tested compounds showing positive radical scavenging activity. ekb.eg This antioxidant activity is significant as oxidative stress is a contributing factor to many chronic diseases.
Central Nervous System Modulatory Effects (e.g., Sedative, Anxiolytic)
The pyrazolopyrimidine nucleus is the foundational structure for a class of nonbenzodiazepine drugs with sedative and anxiolytic properties. Specifically, the pyrazolo[1,5-a]pyrimidine isomer is the basis for drugs developed to treat insomnia and anxiety. wikipedia.org These compounds exert their effects by acting as allosteric modulators of the GABAA receptor, enhancing the action of the inhibitory neurotransmitter GABA. researchgate.net
Marketed drugs like Zaleplon (a hypnotic) and developmental drugs such as Ocinaplon (an anxiolytic) are based on this scaffold. wikipedia.orgresearchgate.net Research on the compound DOV 51892, a pyrazolo-[1,5-a]-pyrimidine, has shown it to be an anxioselective agent that potentiates GABA-gated currents, particularly at GABAA receptors containing the α1 subunit. nih.gov While some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been noted for general CNS-modulating properties, the specific sedative and anxiolytic activities are most prominently documented for the pyrazolo[1,5-a]pyrimidine isomers. rsc.org
Antischistosomal Activity
Derivatives of pyrazolopyrimidine and related structures have been investigated for their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. Studies on pyrazolo[1,5-a]pyrimidines, an isomeric form of the [4,3-d] scaffold, have explored their potential as antischistosomal agents.
In one study, various 7-mercaptopyrazolo[1,5-a]pyrimidines and 7-hydroxypyrazolo[1,5-a]pyrimidines were synthesized and tested. The 7-mercapto derivatives showed the greatest degree of in vitro activity. Specifically, two compounds proved lethal to the parasite at a concentration of 100 µg/mL after only one hour of exposure. The 7-hydroxy derivatives were found to be less active in comparison. Despite the promising in vitro results, none of the active compounds demonstrated efficacy in in vivo models of S. mansoni infection. researchgate.net
Analgesic Properties
While direct analgesic studies on pyrazolo[4,3-d]pyrimidine derivatives are not extensively detailed, their significant anti-inflammatory activity strongly suggests potential analgesic effects. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting inflammatory pathways. Pyrazolopyrimidine derivatives have been shown to act on similar targets.
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the production of prostaglandins, mediators of pain and inflammation. nih.govnih.gov In vivo studies using formalin-induced paw edema and cotton pellet-induced granuloma models confirmed the potent anti-inflammatory effects of certain derivatives, with some showing activity higher than the reference drug diclofenac. nih.gov Furthermore, other pyrazolo[4,3-d]pyrimidine compounds have been found to be potent inhibitors of LPS-induced nitric oxide (NO) production and the release of inflammatory cytokines like IL-6 and TNF-α, further supporting their role as anti-inflammatory agents with inherent analgesic potential. nih.govnih.gov
Structure Activity Relationship Sar and Lead Optimization Studies of 5 Methyl 1h Pyrazolo 4,3 D Pyrimidin 7 Ol Analogues
Identification of Key Pharmacophoric Elements
The pyrazolo[4,3-d]pyrimidine core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. rsc.org Its fundamental pharmacophoric features stem from its structural similarity to adenine (B156593), a key component of ATP. rsc.org
Key elements essential for biological activity include:
The Bicyclic Core : The fused pyrazole (B372694) and pyrimidine (B1678525) ring system itself is pivotal. It acts as a stable, planar scaffold that can fit into the ATP-binding pocket of kinases. rsc.orgmdpi.com Replacing the pyrazolo[3,4-d]pyrimidine scaffold has been shown to lead to a significant decrease in anti-proliferative activity, underscoring its importance. mdpi.com
Hydrogen Bonding Sites : The nitrogen atoms within the pyrazole and pyrimidine rings, along with the hydroxyl group at the C-7 position, can act as crucial hydrogen bond donors and acceptors. These interactions help to anchor the molecule within the active site of a target protein, such as forming hydrogen bonds with key amino acid residues like Leu83 in CDK2. rsc.org
Substitution Points : The scaffold offers several positions (N-1, C-3, C-5, C-7) for substitution, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. The strategic placement of various functional groups at these positions enables modulation of interactions with different regions of the target's binding site.
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of pyrazolo[4,3-d]pyrimidine analogues is highly dependent on the nature and position of substituents on both the pyrazole and pyrimidine rings.
Modifications at the pyrazole portion of the scaffold have been shown to significantly influence biological outcomes.
N-1 Position : This position is frequently substituted to explore hydrophobic pockets within the enzyme's active site. For instance, attaching a p-tolyl group at N-1 can maintain hydrophobic binding similar to the benzyl (B1604629) group in established kinase inhibitors. rsc.org In a series of pyrazolo[4,3-d]pyrimidines designed as anti-inflammatory agents, the N-1 position was substituted with a methyl group. nih.gov Further studies have shown that larger groups, such as a 4-fluorophenyl substituent at N-1, can be beneficial for anticancer activity. nih.gov
C-3 Position : The C-3 position has also been a target for modification. In some series, a methyl or propyl group at this position has been found to be favorable for activity. nih.govnih.gov For example, compounds with a propyl group at C-3 were evaluated for their ability to inhibit LPS-induced NO production. nih.gov
C-5 Position : While the parent compound has a methyl group at C-5, studies on related scaffolds have demonstrated the importance of this position. In pyrrolo[3,2-d]pyrimidines, a closely related scaffold, the presence of a 5-methyl moiety led to a significant improvement in biological activity compared to the 5-desmethyl analogues. nih.gov This suggests that a small alkyl group at C-5 of the pyrazolo[4,3-d]pyrimidine ring is likely crucial for potency.
The pyrimidine ring offers critical points for interaction and substitution, directly impacting the molecule's binding affinity and selectivity.
C-5 Position : In many active analogues, this position is substituted with aryl groups. For example, a 3,4,5-trimethoxyphenyl group at C-5 was a common feature in a series of pyrazolo[4,3-d]pyrimidines developed as potential anti-inflammatory agents. nih.gov Other studies have explored 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, where various aryl and heteroaryl aldehydes were coupled at this position to generate a library of anticancer agents. nih.gov
C-7 Position : The hydroxyl group at C-7 in the parent compound is a key interaction point, often acting as a hydrogen bond donor. Replacing this hydroxyl with other functionalities, particularly amino groups, has been a common strategy. Substituted anilines or other amines at this position (often numbered C-4 in the isomeric pyrazolo[3,4-d]pyrimidine scaffold) are frequently used to extend into solvent-exposed regions or target specific pockets. nih.govnih.gov For example, attaching a 4-aminophenol (B1666318) or N-(3-morpholinopropyl)amine at the C-7 position has yielded potent anti-inflammatory compounds. nih.gov
Modifying the core bicyclic system through ring fusion or bioisosteric replacement is a strategy to explore new chemical space and improve drug-like properties.
Fused Ring Systems : The pyrazolo[4,3-d]pyrimidine scaffold can be fused with other heterocyclic rings to create more complex, rigid structures. For example, fusing a triazole ring to create a pyrazolo[4,3-e] rsc.orgmdpi.comnih.govtriazolo[1,5-c]pyrimidine system has been investigated for developing novel CDK2 inhibitors. rsc.org Another study explored pyrazolo[4,3-e] rsc.orgmdpi.comnih.govtriazolo[4,3-c]pyrimidin-3-amine derivatives, which showed potent inhibitory activity against hepatocellular carcinoma. ekb.eg
Bioisosteric Replacements : The pyrazolo[4,3-d]pyrimidine nucleus itself is a successful bioisostere of the purine (B94841) ring system found in adenine. rsc.orgekb.eg This bioisosteric relationship is fundamental to its ability to inhibit kinases. rsc.org Within the scaffold's substituents, further bioisosteric replacements can be made. For instance, replacing a phenyl ring with a bioisosteric heteroaryl ring can alter the compound's electronic properties, solubility, and metabolic stability, potentially leading to improved activity or a better safety profile.
Hydroxyl Group : The C-7 hydroxyl group is a key pharmacophoric feature, capable of forming important hydrogen bonds within the target's active site. Its presence is often associated with the "ol" suffix in the parent compound's name.
Amide and Amine Groups : Amide or amine functionalities, often introduced at the C-7 position, can serve as versatile hydrogen bond donors and acceptors. Structure-activity relationship studies on related pyrazolo[3,4-d]pyrimidines indicated that 4-((4-(substituted amides)phenyl)amino) groups were crucial for antitumor activity. nih.gov
Halogens : The introduction of halogen atoms, such as chlorine or fluorine, onto aryl substituents can significantly enhance potency. Halogens can increase binding affinity through favorable interactions and can also modulate the electronic properties and metabolic stability of the compound. SAR studies have shown that chlorine atoms in the structure of certain pyrazolo[4,3-d]pyrimidine analogues are crucial for antitumour activity. nih.gov Similarly, incorporating a 4-fluorophenyl group at N-1 or on an N-aryl substituent at C-7 has been shown to be a successful strategy in developing potent anticancer agents. nih.gov
Heteroaryl Groups : Attaching heteroaryl rings (e.g., pyrazole, pyridine) to the core scaffold can introduce additional points for hydrogen bonding and improve properties like solubility.
Glycoside Groups : The attachment of sugar moieties (glycosides) can improve pharmacokinetic properties and provide additional hydrogen bonding opportunities. Thioglycoside derivatives of pyrazolopyrimidines have shown potent cytotoxic activities, with the acetyloxy groups on the sugar contributing to additional hydrogen bonding. rsc.org
The following table summarizes the impact of various substituents on the activity of pyrazolo[4,3-d]pyrimidine analogues based on findings from related scaffolds.
| Position | Substituent/Functional Group | Effect on Biological Activity | Reference |
| N-1 | Methyl | Favorable for anti-inflammatory activity. | nih.gov |
| Aryl (e.g., p-tolyl, 4-fluorophenyl) | Maintains hydrophobic interactions; beneficial for anticancer activity. | rsc.orgnih.gov | |
| C-3 | Propyl | Favorable for anti-inflammatory activity. | nih.gov |
| C-5 | Methyl | Considered important for potency. | nih.gov |
| Aryl (e.g., 3,4,5-trimethoxyphenyl) | Potent anti-inflammatory and anticancer activity. | nih.govnih.gov | |
| C-7 | Substituted amino groups | Common modification to enhance potency and target specific pockets. | nih.govnih.gov |
| General | Halogens (Cl, F) on aryl rings | Crucial for enhancing antitumor activity. | nih.govnih.gov |
| Glycoside moieties | Can provide additional hydrogen bonding and improve pharmacokinetics. | rsc.org |
Lead Optimization Strategies
Once a promising lead compound based on the 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies often involve a multi-pronged approach combining synthetic chemistry, computational modeling, and biological testing.
Common optimization strategies include:
Structure-Based Drug Design : When the crystal structure of the target protein is available, molecular docking studies can be used to predict how different analogues will bind. rsc.orgnih.gov This allows for the rational design of new derivatives with improved affinity and selectivity by optimizing interactions with key residues in the active site.
Property-Based Optimization : This strategy focuses on improving the pharmacokinetic profile of the lead compound. Modifications are made to enhance properties such as solubility, metabolic stability, and oral bioavailability while maintaining or improving potency. This can involve introducing polar groups to increase solubility or blocking sites of metabolism.
Scaffold Hopping : This involves replacing the central pyrazolo[4,3-d]pyrimidine core with a structurally different scaffold that maintains the key pharmacophoric elements. This can lead to the discovery of novel chemical series with different intellectual property profiles and potentially improved properties. nih.gov
Systematic SAR Exploration : A focused library of analogues is synthesized to systematically probe the effect of different substituents at various positions on the scaffold. nih.govresearchgate.net This helps to build a comprehensive understanding of the SAR and identify the optimal combination of substituents for potency, selectivity, and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Through these iterative cycles of design, synthesis, and testing, lead compounds are refined into clinical candidates with the desired therapeutic profile.
Parallel Synthesis and High-Throughput Screening in SAR Studies
To efficiently explore the vast chemical space around the pyrazolo[4,3-d]pyrimidine scaffold, parallel synthesis has become an indispensable tool. spirochem.com This technique allows for the rapid generation of large, diverse libraries of compounds by systematically varying substituents at key positions on the core structure. nih.gov For instance, different chemical building blocks can be introduced at the C5 and N1 positions to probe their influence on biological activity.
The resulting compound libraries are then subjected to high-throughput screening (HTS), an automated process that can rapidly test thousands of compounds for their ability to modulate a specific biological target. yu.edu HTS campaigns have been instrumental in identifying initial "hits" from large compound collections, including derivatives of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related heterocyclic system. nih.gov This combination of parallel synthesis and HTS accelerates the identification of preliminary SAR trends, highlighting which structural modifications are favorable for activity and guiding the next steps in the drug discovery process. spirochem.com
Table 1: Conceptual Example of a Parallel Synthesis Library Design for Pyrazolo[4,3-d]pyrimidine Analogues
| Core Scaffold | R1 Substituent (Position N1) | R2 Substituent (Position C5) | Resulting Analogues |
|---|---|---|---|
| Pyrazolo[4,3-d]pyrimidin-7-ol | Methyl | Phenyl | N1-Methyl, C5-Phenyl |
| Ethyl | 4-Chlorophenyl | N1-Methyl, C5-4-Chlorophenyl | |
| Propyl | 3-Methoxyphenyl | N1-Methyl, C5-3-Methoxyphenyl | |
| Methyl | Phenyl | N1-Ethyl, C5-Phenyl | |
| Ethyl | 4-Chlorophenyl | N1-Ethyl, C5-4-Chlorophenyl | |
| Propyl | 3-Methoxyphenyl | N1-Ethyl, C5-3-Methoxyphenyl | |
| Methyl | Phenyl | N1-Propyl, C5-Phenyl | |
| Ethyl | 4-Chlorophenyl | N1-Propyl, C5-4-Chlorophenyl |
This table is illustrative and represents a simplified library design for SAR exploration.
Rational Design Based on Target Interactions
Rational drug design utilizes the three-dimensional structure of the target protein to guide the synthesis of more potent and selective inhibitors. For pyrazolo[4,3-d]pyrimidine analogues, this approach has been successfully applied to a variety of targets. The pyrazolopyrimidine scaffold is a known bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site in many kinases. rsc.org
Studies have demonstrated that modifications at specific positions are critical for target engagement:
Adenosine (B11128) A1 Receptor Antagonists: A quantitative structure-activity relationship (QSAR) was developed for a series of 1,3-dialkyl-5-phenylpyrazolo[4,3-d]pyrimidin-7-ones. The analysis revealed that the potency pattern of substituents on the C5-phenyl ring directly paralleled that of analogous xanthine (B1682287) derivatives, suggesting a similar binding mode within the receptor. nih.gov
mTOR Inhibitors: Based on molecular docking with the mTOR protein, a series of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogues were designed and synthesized. The computational modeling guided the selection of substituents at the C5 position to optimize interactions within the kinase's active site. nih.gov
SRC Family Kinase (SFK) Inhibitors: Starting from a promiscuous pyrazolopyrimidine kinase inhibitor, rational design focused on optimizing substituents at the N1 and C3 positions. A 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was found to be optimal for high selectivity, while modifications at the C3 position were explored to enhance potency against SRC kinase. nih.gov
Anti-inflammatory Agents: In the design of pyrazolo[4,3-d]pyrimidines for acute lung injury, SAR studies revealed that specific amine substitutions at the C7 position and styryl groups at the C5 position were crucial for potent inhibitory activity against inflammatory cytokine production. nih.gov
Table 2: Summary of Rational Design Strategies for Pyrazolopyrimidine Analogues
| Target | Scaffold | Key Positions Modified | Rationale for Modification | Reference |
|---|---|---|---|---|
| Adenosine A1 Receptor | Pyrazolo[4,3-d]pyrimidin-7-one | C5-phenyl substituents | Mimic binding of known xanthine antagonists | nih.gov |
| mTOR | Pyrazolo[4,3-d]pyrimidin-7(6H)-one | C5 | Optimize interactions based on docking studies | nih.gov |
| SRC Family Kinases | Pyrazolopyrimidine | N1, C3 | Enhance selectivity and on-target potency | nih.gov |
Macrocyclization for Enhanced Selectivity
A significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. Macrocyclization is an advanced strategy used to improve the selectivity of inhibitors by conformationally constraining the molecule. scienceopen.comscienceopen.com This approach involves tethering two parts of the inhibitor together, often with a flexible linker, to create a macrocycle. This pre-organizes the molecule into its bioactive conformation, enhancing binding to the intended target while reducing interactions with off-targets. scienceopen.com
This strategy can be particularly effective for converting promiscuous kinase inhibitors into highly selective agents. By stabilizing the active conformation, macrocyclization can enhance selectivity between closely related kinases or even between wild-type and mutant forms of the same kinase. scienceopen.com For example, a promiscuous pyrazolo[1,5-a]pyrimidine (B1248293) kinase inhibitor was successfully converted into a highly selective inhibitor for bone morphogenetic protein receptor type-2 (BMPR2) through macrocyclization, demonstrating the power of this strategy to refine a compound's selectivity profile. scienceopen.com
Computational Prediction of Druglikeness and Pharmacokinetic Properties
In modern drug discovery, computational models are employed early in the process to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.gov These in silico tools help to identify and eliminate compounds with poor pharmacokinetic profiles, saving time and resources. nih.gov For analogues of this compound, various computational methods are used to assess their potential as viable drug candidates.
Key properties that are evaluated include:
Druglikeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. mdpi.com Bioavailability radar charts are also used to visualize a compound's druglikeness based on multiple parameters. rsc.org
Solubility and Permeability: Models such as the "BOILED-Egg" plot can predict a compound's passive gastrointestinal (GI) absorption and its ability to penetrate the blood-brain barrier (BBB). rsc.org The topological polar surface area (TPSA) is another key descriptor used to predict cell permeability. mdpi.com
Metabolic Stability: Predictions can be made about a compound's susceptibility to metabolism by key enzyme systems, such as cytochrome P450 (CYP) isoforms. Avoiding inhibition of major CYP enzymes is crucial to prevent drug-drug interactions. rsc.org
Studies on various pyrazolopyrimidine series have shown that these compounds generally exhibit favorable predicted ADME profiles, obeying key druglikeness rules and showing potential for good oral absorption. researchgate.netresearchgate.net
Table 3: Predicted Physicochemical and Pharmacokinetic Properties for Representative Pyrazolopyrimidine Analogues
| Property | Description | Favorable Range | Predicted Outcome for Pyrazolopyrimidines | Reference |
|---|---|---|---|---|
| Molecular Weight (MW) | Size of the molecule | < 500 Da | Generally compliant | mdpi.com |
| logP | Lipophilicity (Octanol/water partition coefficient) | < 5 | Generally compliant | mdpi.com |
| H-bond Donors | Number of OH and NH groups | < 5 | Generally compliant | mdpi.com |
| H-bond Acceptors | Number of O and N atoms | < 10 | Generally compliant | mdpi.com |
| TPSA | Topological Polar Surface Area | < 140 Ų | Favorable for good cell permeability | mdpi.com |
| GI Absorption | Gastrointestinal Absorption | High | Predicted to be high for many analogues | rsc.org |
| BBB Permeation | Blood-Brain Barrier Permeation | No | Predicted to be low (desirable for non-CNS targets) | rsc.org |
This table summarizes general findings for the pyrazolopyrimidine class of compounds based on available computational studies.
Computational and Biophysical Characterization
Molecular Modeling and Docking Studies for Target Binding Affinity
Molecular docking simulations are pivotal in understanding how pyrazolo[4,3-d]pyrimidine derivatives interact with their biological targets. These studies predict the binding conformation and affinity of a ligand within the active site of a protein, guiding the design of more potent and selective inhibitors.
For instance, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.orgrsc.org Docking studies of these compounds into the ATP-binding pocket of CDK2 have revealed key interactions necessary for inhibitory activity. rsc.orgrsc.org Similarly, pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs have been designed and docked with the mTOR protein to evaluate their potential as anticancer agents. nih.gov
The binding of pyrazolo[4,3-d]pyrimidine derivatives to their target proteins is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly crucial for the affinity and specificity of these inhibitors.
In the case of pyrazolo[3,4-d]pyrimidine inhibitors of CDK2, molecular docking simulations have consistently shown the formation of essential hydrogen bonds with the backbone of Leu83 in the hinge region of the kinase. rsc.orgrsc.org This interaction mimics the binding of the adenine (B156593) base of ATP.
The following table summarizes key interactions observed in docking studies of related pyrazolopyrimidine compounds.
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Leu83 | Hydrogen Bonding | rsc.orgrsc.org |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Val828, Asp787 | Hydrogen Bonding | nih.gov |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | mTOR | Not specified | Not specified | nih.gov |
Docking studies also provide insights into the conformational changes that may occur in the active site of the target protein upon ligand binding. The flexibility of both the ligand and the protein is a critical factor in achieving an optimal binding pose. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting PI3Kδ, docking simulations have been used to compare the binding mode of novel inhibitors to that of known reference compounds, ensuring that they adopt a similar and favorable conformation within the active site. nih.gov The analysis of the ligand's conformation, as well as any induced fit in the protein, is essential for understanding the structure-activity relationship (SAR) and for the rational design of new inhibitors.
Molecular Dynamics Simulations for Dynamic Binding Interactions
X-Ray Crystallography of Pyrazolo[4,3-d]pyrimidin-7-ol Derivatives and Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes with proteins. This experimental technique is invaluable for validating the binding modes predicted by computational methods and for providing a precise map of the interactions at the atomic level.
Crystal structures of several pyrazolo[3,4-d]pyrimidine derivatives have been determined, revealing the planarity of the bicyclic core and the orientation of various substituents. nih.gov For example, the crystal structure of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one shows a nearly flat molecular structure. nih.gov In another derivative, the dihedral angle between the pyrimidine (B1678525) and phenyl rings is influenced by intramolecular hydrogen bonding. nih.gov
The following table presents selected crystallographic data for related pyrazolopyrimidine compounds.
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not specified | Not specified | Pyrazolopyrimidine moiety is planar | nih.gov |
| 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone | Not specified | Not specified | Non-planar dihydropyrazolopyrimidine moiety | nih.gov |
| 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not specified | Not specified | Dihydropyrazolopyrimidine moiety is planar | nih.gov |
Quantum Chemical Calculations and Theoretical Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of pyrazolopyrimidine derivatives. These calculations can provide insights into the molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.
For pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, DFT calculations have been used to determine properties such as the HOMO-LUMO energy gap, chemical hardness, and dipole moment. modern-journals.comkastamonu.edu.tr These theoretical parameters are useful for understanding the chemical reactivity and stability of the molecules. Furthermore, theoretical calculations on pyrazolo[1,5-a]pyrimidines have been used to interpret their photophysical properties, including absorption and emission spectra. rsc.org Such studies help in understanding the electronic transitions and the nature of the excited states, which can be relevant for applications in materials science and as fluorescent probes. rsc.org
Future Perspectives and Therapeutic Implications
Design and Discovery of Next-Generation Pyrazolo[4,3-d]pyrimidin-7-ol-based Therapeutic Agents
The design and discovery of next-generation therapeutic agents based on the pyrazolo[4,3-d]pyrimidine scaffold are centered on strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The versatility of this heterocyclic system allows for substitutions at various positions, enabling a systematic exploration of structure-activity relationships (SAR).
A key strategy in the development of these agents involves the modification of substituents at the N1, C3, and C5 positions of the pyrazolo[4,3-d]pyrimidine core. For instance, the introduction of different alkyl or aryl groups at the N1 and C3 positions can significantly influence the compound's interaction with its biological target. nih.gov Similarly, the nature of the substituent at the C5 position has been shown to be a critical determinant of biological activity. nih.gov
One notable study focused on the synthesis of a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones with various phenyl substituents at the 5-position. nih.gov The researchers discovered that the pattern of potency related to the substituents on the phenyl ring was comparable to that of a previously studied series of 1,3-dialkyl-8-phenylxanthines, suggesting a similar mode of interaction with the adenosine (B11128) A1 receptor. nih.gov This finding led to the development of a quantitative structure-activity relationship (QSAR) model that successfully predicted the potencies of newly synthesized analogs. nih.gov
Further research has explored the introduction of diverse functional groups to enhance biological activity and structural diversity. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents, expanding the chemical space of pyrazolo[4,3-d]pyrimidine derivatives. The goal of these synthetic efforts is to identify compounds with improved therapeutic indices, characterized by high potency against the desired target and minimal off-target effects.
Table 1: Examples of Synthesized Pyrazolo[4,3-d]pyrimidine Derivatives and their Reported Activities
| Compound | Substituents | Target/Activity | Reference |
| 1,3-dialkyl-5-phenylpyrazolo[4,3-d]pyrimidin-7-ones | Various phenyl substituents | Adenosine A1 receptor antagonists | nih.gov |
| 7-amino-2-phenylpyrazolo[4,3-d]pyrimidines | Aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- at C5 | Adenosine A1 and A2A receptor subtypes | lum.it |
| (E)-1-Methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine | Morpholinopropylamino at C7, trimethoxystyryl at C5 | Anti-inflammatory | nih.gov |
Exploration of Novel Biological Targets and Disease Indications
The therapeutic potential of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol derivatives extends beyond their initially identified activities. Ongoing research is focused on exploring novel biological targets and expanding the range of disease indications for this class of compounds. The structural similarity of the pyrazolo[4,3-d]pyrimidine core to endogenous purines makes it a privileged scaffold for interacting with a wide array of biological targets, particularly protein kinases.
Oncology: A significant area of investigation is in the field of oncology. Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been evaluated as inhibitors of various kinases implicated in cancer progression, including:
mTOR (mammalian target of rapamycin): A series of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones demonstrated anticancer activity by inhibiting mTOR with nanomolar potency. nih.gov
Cyclin-Dependent Kinases (CDKs): The pyrazolo[4,3-d]pyrimidine scaffold is being explored for the development of CDK inhibitors, which are crucial regulators of the cell cycle. nih.gov
Epidermal Growth Factor Receptor (EGFR): Given the success of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors, the related [4,3-d] scaffold is also being investigated for this target.
Inflammatory Diseases: The anti-inflammatory properties of pyrazolo[4,3-d]pyrimidine derivatives are another promising avenue of research. One study reported the design and synthesis of novel derivatives as potential therapeutic agents for acute lung injury (ALI). nih.gov The lead compound in this study was found to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by suppressing the TLR4/p38 signaling pathway. nih.gov
Neurodegenerative and Parasitic Diseases: The structural analogy to adenosine suggests that these compounds may have applications in neurological disorders by targeting adenosine receptors. Furthermore, the broader class of pyrazolopyrimidines has shown potential in treating parasitic diseases, opening up another possible therapeutic area for these derivatives.
Development of Combination Therapies
The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. While specific studies on combination therapies involving this compound derivatives are still emerging, the potential for synergistic interactions with other therapeutic modalities is a significant area of future research.
One promising approach is the combination of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors with conventional chemotherapy or radiotherapy. For the closely related pyrazolo[3,4-d]pyrimidine scaffold, a derivative, Si306, demonstrated a strong suppressive effect on glioblastoma xenograft growth when used in combination with radiotherapy. nih.gov This suggests that pyrazolo[4,3-d]pyrimidine derivatives could also act as radiosensitizers, enhancing the tumor-killing effects of radiation. The evidence for synergistic action with kinase inhibitors from this broader class may encourage the adoption of combination therapies. acs.org
Furthermore, combining these targeted agents with immunotherapy is another exciting prospect. By modulating signaling pathways within cancer cells, pyrazolo[4,3-d]pyrimidine derivatives could potentially enhance the recognition and elimination of tumor cells by the immune system. Future preclinical and clinical studies are needed to explore these potential combinations and determine optimal dosing and scheduling.
Strategies for Overcoming Drug Resistance and Enhancing Selectivity
A major challenge in cancer therapy is the development of drug resistance. Pyrazolo[4,3-d]pyrimidine derivatives offer potential strategies to overcome this obstacle. One mechanism of multidrug resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Research on the related pyrazolo[3,4-d]pyrimidine scaffold has shown that some tyrosine kinase inhibitors based on this structure can inhibit P-gp, thereby reversing resistance to conventional chemotherapeutic agents.
Another strategy involves designing compounds that are effective against resistant forms of their target proteins. For example, in the context of EGFR inhibitors, next-generation compounds are being designed to be active against mutations that confer resistance to first-generation drugs.
Enhancing selectivity is also a critical goal in the development of pyrazolo[4,3-d]pyrimidine-based therapeutics. High selectivity for the target kinase over other kinases can minimize off-target effects and improve the safety profile of the drug. This can be achieved through detailed structure-based drug design, utilizing X-ray crystallography and molecular modeling to understand the specific interactions between the inhibitor and its target. By modifying the substituents on the pyrazolo[4,3-d]pyrimidine core, it is possible to fine-tune the binding affinity and selectivity of the compound. For instance, a study on a trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768, as a CDK7 inhibitor, highlighted how conformational differences in a biphenyl (B1667301) moiety could explain its biochemical selectivity.
Q & A
Q. What are the key synthetic steps for 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol?
The synthesis typically involves cyclocondensation of 4-aminopyrazole-3-carbonitrile with ethyl 5-methylfuran-2-carboximidate hydrochloride in the presence of anhydrous ammonium acetate at 120°C for 2 hours. Post-reaction purification includes filtration, washing with water and NaHCO₃, and drying. Yields ~70% are achievable, with structural confirmation via NMR (e.g., δ 2.35 ppm for CH₃, 12.93 ppm for NH) and elemental analysis .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR : Peaks for methyl groups (δ 2.34–2.35 ppm), aromatic protons (δ 6.20–8.43 ppm), and NH groups (δ 7.51–12.93 ppm) in DMSO-d₆ .
- Elemental analysis : Combustion analysis for C, H, N (e.g., C: 63.35%, H: 4.93%, N: 21.98% for derivatives) .
- NOESY experiments : Confirm spatial proximity of protons (e.g., H-3 and CH₂ groups in benzyl-substituted derivatives) .
Q. What biological targets are associated with this compound?
The compound interacts with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , an enzyme critical in purine salvage pathways. This interaction is inferred from structural analogs targeting nucleotide metabolism .
Advanced Research Questions
Q. How can synthetic yield be optimized for derivatives?
- Reagent ratios : Increase molar excess of ethyl 5-methylfuran-2-carboximidate hydrochloride (1.5 eq) to drive cyclization .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate imidate activation.
- Purification : Use preparative TLC (CHCl₃/MeOH, 9:1) or recrystallization from methanol for higher purity .
Q. How to resolve contradictions in spectral data for novel analogs?
- 2D NMR (NOESY, COSY) : Clarify ambiguous proton assignments (e.g., distinguishing furan vs. pyrazole protons) .
- X-ray crystallography : Resolve regiochemistry issues (e.g., substitution at N-1 vs. N-2 positions) using single-crystal data (R factor < 0.046) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for unexpected by-products .
Q. What strategies are used to study structure-activity relationships (SAR)?
- Position-specific modifications : Introduce substituents at the 2- and 5-positions (e.g., benzyl, aryl groups) to assess steric/electronic effects on HGPRT binding .
- Pharmacophore mapping : Compare activity of analogs (e.g., 5-methylfuran vs. chlorophenyl derivatives) using in vitro enzyme inhibition assays .
- Computational docking : Model interactions with HGPRT’s active site (PDB: 1BZY) to guide synthetic priorities .
Q. What toxicity and safety protocols are recommended?
- Acute toxicity data : RTECS reports TDLo (oral, human) = 14 mg/kg, causing renal and hepatic effects. Use PPE (gloves, fume hood) during handling .
- Stability : Store under inert atmosphere (N₂) at –20°C to prevent decomposition .
Q. How is this compound applied in enzyme inhibition studies?
- In vitro assays : Measure IC₅₀ values using recombinant HGPRT and radiolabeled hypoxanthine. Monitor -guanine incorporation into GMP .
- Kinetic analysis : Determine inhibition mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
